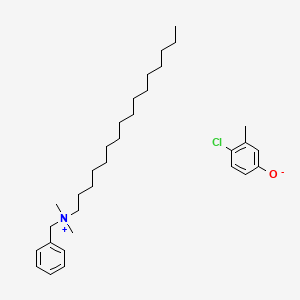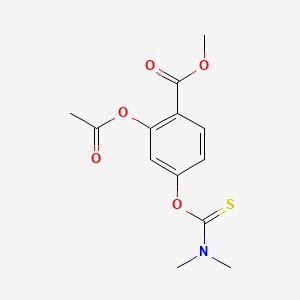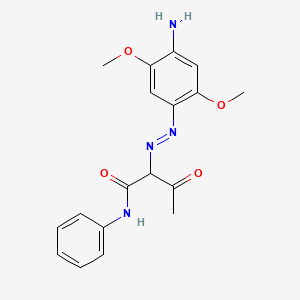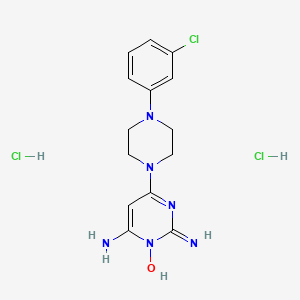
benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate is a chemical compound with the molecular formula C₃₂H₅₂ClNO. . This compound is a quaternary ammonium salt, which is often used for its antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate typically involves the quaternization of benzyl-hexadecyl-dimethylamine with 4-chloro-3-methylphenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl and phenolate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimicrobial properties make it useful in microbiological studies.
Medicine: It is investigated for its potential use in disinfectants and antiseptics.
Industry: The compound is used in the formulation of cleaning agents and preservatives.
Mecanismo De Acción
The antimicrobial action of benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate: Similar in structure but with an octyl group instead of a methyl group.
Benzyl-hexadecyl-dimethylazanium;4-chloro-3,5-xylenol: Contains additional methyl groups on the phenol ring.
Uniqueness
Benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate is unique due to its specific combination of a quaternary ammonium group and a chlorinated phenolate moiety. This combination imparts both antimicrobial properties and chemical stability, making it suitable for various applications .
Propiedades
Número CAS |
94159-24-7 |
|---|---|
Fórmula molecular |
C32H52ClNO |
Peso molecular |
502.2 g/mol |
Nombre IUPAC |
benzyl-hexadecyl-dimethylazanium;4-chloro-3-methylphenolate |
InChI |
InChI=1S/C25H46N.C7H7ClO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-5-4-6(9)2-3-7(5)8/h17-19,21-22H,4-16,20,23-24H2,1-3H3;2-4,9H,1H3/q+1;/p-1 |
Clave InChI |
ISSDXVXCMCIKHE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC1=C(C=CC(=C1)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)




![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)


